2-bromo-7-iodo-9,9-dimethyl-9H-fluorene
Overview
Description
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is a chemical compound with the molecular formula C15H12BrI . It is a solid substance that should be stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is represented by the linear formula C15H12BrI . The compound has a molecular weight of 399.07 .Physical And Chemical Properties Analysis
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is a solid substance . It has a molecular weight of 399.07 . The compound should be stored in a dark, dry place at room temperature .Scientific Research Applications
Fluorescence Sensing Applications
A key application of fluorene derivatives, such as 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene, is in the development of fluorescent sensors. Han et al. (2020) synthesized compounds using fluorene derivatives for detecting nitro compounds, metal cations, and amino acids. Their findings indicated that these compounds exhibited high sensitivity and selectivity, proving useful in the detection of biomolecules like arginine and environmental pollutants like 2,4,6-Trinitrophenol (TNP) (Han et al., 2020).
Synthesis of Organic Light-Emitting Diode (OLED) Materials
Fluorene derivatives also play a significant role in the synthesis of OLED materials. Bai Xue-feng (2013) reported on the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an essential intermediate for OLED materials, highlighting its practical value and prospects in the development of new luminescent materials (Bai Xue-feng, 2013).
Dye-Sensitized Solar Cells
The derivatives of fluorene, including those related to 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene, have been utilized in dye-sensitized solar cells (DSSCs). Kumar et al. (2014) demonstrated the successful application of organic dyes containing fluorene functionalized with imidazole chromophores in DSSCs, showing moderate efficiency and contributing to the development of renewable energy technologies (Kumar et al., 2014).
Fluorescence Probes in Solvation Dynamics
In the field of solvation dynamics, Saroja et al. (2004) synthesized N-substituted 2-amino-9,9-dialkylfluorenes starting from 2-halo-9,9-dialkylfluorenes, including a derivative similar to 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene. These compounds were identified as promising candidates for fluorescence probes in femtosecond solvation dynamics, highlighting their potential in advanced spectroscopic studies (Saroja et al., 2004).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-bromo-7-iodo-9,9-dimethylfluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrI/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUVZPMEXKUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670196 | |
Record name | 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
CAS RN |
319906-45-1 | |
Record name | 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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